molecular formula C11H23N B584549 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine CAS No. 1154906-24-7

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine

Cat. No.: B584549
CAS No.: 1154906-24-7
M. Wt: 169.312
InChI Key: NTAYNOPTHOKLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in proteomics research to study protein structures and functions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine is not well-documented. like other organic compounds, it likely interacts with molecular targets through various pathways, including binding to receptors, enzymes, or other proteins, and modulating their activity.

Comparison with Similar Compounds

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine can be compared with other similar compounds, such as:

    Hexahydro-1H-azepine: A simpler analog without the 1,1-dimethylpropyl group.

    4-(1,1-Dimethylpropyl)piperidine: A similar compound with a piperidine ring instead of an azepine ring.

The uniqueness of this compound lies in its specific structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-(2-methylbutan-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-4-11(2,3)10-6-5-8-12-9-7-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAYNOPTHOKLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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